Vendor-Specified Purity Enabling Reproducible SAR and Biological Profiling
Supplier specifications indicate that CAS 922885-33-4 is offered at a minimum purity of 97%, a threshold suitable for structure-activity relationship (SAR) studies and primary biochemical screening . In contrast, the non-fluorinated direct analog N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide (CAS 922885-45-8) is frequently listed without explicit purity guarantees in public vendor catalogs, introducing procurement uncertainty for researchers requiring defined compound integrity . A closely related methyl-substituted analog, N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide (CAS 922951-12-0), is specified at 98% purity by at least one supplier, suggesting that the 4-fluoro derivative is positioned comparably within the purity tier expected for research-grade benzamide analogs .
| Evidence Dimension | Vendor-specified minimum purity |
|---|---|
| Target Compound Data | ≥ 97% (CAS 922885-33-4) |
| Comparator Or Baseline | Non-fluorinated analog (CAS 922885-45-8): purity not publicly specified; Methyl-substituted analog (CAS 922951-12-0): 98% |
| Quantified Difference | Target compound: ≥ 97%; Non-fluorinated analog: unspecified; Methyl analog: 98% |
| Conditions | Vendor technical datasheets (BenchChem, Bidepharm); analytical method not disclosed |
Why This Matters
A documented minimum purity of 97% reduces the risk of confounding impurities in dose-response experiments compared to analogs with unverified purity, directly supporting procurement for quantitative pharmacology workflows.
